molecular formula C32H28O9 B15135311 Fluorescein-CM2

Fluorescein-CM2

Cat. No.: B15135311
M. Wt: 556.6 g/mol
InChI Key: CEDGSMZXLBPDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorescein-CM2 involves the derivatization of fluorescein, a well-known fluorescent dyeThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the derivatization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The compound is then tested for its fluorescent properties and biological activity to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Fluorescein-CM2 primarily undergoes ester hydrolysis reactions, where the ester bond is cleaved by esterase enzymes. This reaction is crucial for its application in screening esterase activity in biological systems .

Common Reagents and Conditions

The hydrolysis of this compound typically requires the presence of esterase enzymes, which can be derived from various biological sources such as Escherichia coli. The reaction conditions often include a buffered aqueous solution to maintain the enzyme’s activity and stability .

Major Products

The primary product of the hydrolysis reaction is fluorescein, which exhibits strong fluorescence. This fluorescent signal is used to quantify esterase activity and protein-protein interactions in biological assays .

Scientific Research Applications

Fluorescein-CM2 has a wide range of applications in scientific research:

Mechanism of Action

Fluorescein-CM2 exerts its effects through a mechanism involving the cleavage of its ester bond by esterase enzymes. This cleavage releases fluorescein, which then emits a fluorescent signal. The intensity of this signal correlates with the level of esterase activity, allowing researchers to quantify enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific application in screening esterase activity dependent on protein-protein interactions. This specificity makes it a valuable tool in studying complex biological processes and developing diagnostic assays .

Properties

Molecular Formula

C32H28O9

Molecular Weight

556.6 g/mol

IUPAC Name

[6'-[(1-methylcyclopropanecarbonyl)oxymethoxy]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxymethyl 1-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C32H28O9/c1-30(11-12-30)28(34)38-17-36-19-7-9-23-25(15-19)40-26-16-20(37-18-39-29(35)31(2)13-14-31)8-10-24(26)32(23)22-6-4-3-5-21(22)27(33)41-32/h3-10,15-16H,11-14,17-18H2,1-2H3

InChI Key

CEDGSMZXLBPDNN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)OCOC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCOC(=O)C6(CC6)C)C7=CC=CC=C7C(=O)O4

Origin of Product

United States

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